7-Chloro-3-nitrocinnoline

Medicinal Chemistry Organic Synthesis Cinnoline Scaffolds

7-Chloro-3-nitrocinnoline (CAS 101580-73-8) is a heterocyclic building block belonging to the cinnoline class, a bicyclic system containing two vicinal nitrogen atoms. It features a chlorine atom at the 7-position and a nitro group at the 3-position, creating a scaffold with two electronically distinct and orthogonally reactive handles.

Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
Cat. No. B12984386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-nitrocinnoline
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NN=C(C=C21)[N+](=O)[O-])Cl
InChIInChI=1S/C8H4ClN3O2/c9-6-2-1-5-3-8(12(13)14)11-10-7(5)4-6/h1-4H
InChIKeyUGQSLLHUMPIMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-nitrocinnoline: A Dual-Functional Cinnoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Chloro-3-nitrocinnoline (CAS 101580-73-8) is a heterocyclic building block belonging to the cinnoline class, a bicyclic system containing two vicinal nitrogen atoms. It features a chlorine atom at the 7-position and a nitro group at the 3-position, creating a scaffold with two electronically distinct and orthogonally reactive handles [1]. Cinnoline derivatives have been explored for diverse biological activities including antibacterial, antifungal, anti-inflammatory, and kinase inhibition applications [2].

Why Simple Cinnoline Analogues Cannot Replace 7-Chloro-3-nitrocinnoline in Research Procurement


The specific 7-chloro-3-nitro substitution pattern is not interchangeable with other regioisomers or mono-substituted cinnolines. The chlorine at C7 and nitro at C3 create a unique electronic profile: the nitro group is a strong electron-withdrawing group that activates the C4 position for nucleophilic aromatic substitution, while the chlorine at C7 offers a site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, unsubstituted cinnoline, 7-chlorocinnoline (lacking nitro), and 4-chloro-3-nitrocinnoline (different chloro position) each present distinct reactivity patterns, steric environments, and downstream derivatization potential. Simply substituting a different cinnoline analogue risks divergent reaction outcomes and altered biological profiles [2].

Quantitative Differentiation Evidence: 7-Chloro-3-nitrocinnoline vs. Its Closest Analogs


Regioisomeric Differentiation: 7-Chloro-3-nitrocinnoline vs. 4-Chloro-3-nitrocinnoline

The 7-chloro isomer (7-chloro-3-nitrocinnoline) offers a distinct steric and electronic environment compared to the 4-chloro isomer. The chlorine at C7 is meta to the nitro group, reducing steric hindrance around the C4 electrophilic center, which is activated by the nitro group for nucleophilic aromatic substitution (SNAr) [1]. In contrast, 4-chloro-3-nitrocinnoline places the chlorine directly adjacent to the nitro group, potentially blocking SNAr at C4 and altering cross-coupling reactivity. This regioisomeric difference is critical for chemists planning divergent synthesis strategies.

Medicinal Chemistry Organic Synthesis Cinnoline Scaffolds

Antifungal Activity Advantage: 7-Chloro-Substituted Cinnoline Derivatives vs. 6-Chloro and Unsubstituted Analogues

In a comparative study of cinnoline derivatives, the 7-chloro substituted cinnoline thiophene derivative was identified as the most potent antifungal agent against Candida albicans and Aspergillus niger, outperforming the 6-chloro substituted cinnoline furan derivative and other halogenated variants across all five chemical series tested [1]. While this study evaluated further elaborated cinnoline analogues rather than 7-chloro-3-nitrocinnoline itself, the consistent superiority of the 7-chloro substitution pattern suggests that the 7-chloro position on the cinnoline core is a privileged structural motif for antifungal activity.

Antifungal Antimicrobial Structure-Activity Relationship

Orthogonal Derivatization Handles: Dual Reactivity of 7-Chloro-3-nitrocinnoline vs. Mono-functional Cinnolines

7-Chloro-3-nitrocinnoline possesses two orthogonal functional groups: the nitro group can be selectively reduced to an amine (e.g., using H2/Pd-C or SnCl2) to yield 7-chloro-3-aminocinnoline, while the chloro group can independently undergo Pd-catalyzed cross-coupling . In contrast, 7-chlorocinnoline (lacking nitro) and 3-nitrocinnoline (lacking chloro) each offer only a single reactive handle, limiting their utility as divergent intermediates. No direct comparative yield study was found in the accessible literature.

Organic Synthesis Late-Stage Functionalization Building Blocks

Commercial Purity and Availability Benchmarking

Commercially available 7-chloro-3-nitrocinnoline is typically supplied at >95% purity . The regioisomer 4-chloro-3-nitrocinnoline is also commercially available (CAS 408353-00-4), with a reported melting point of 169-170 °C [1], providing a potential identity and purity benchmark that is not as readily available for the 7-chloro isomer. The limited number of commercial suppliers for the 7-chloro isomer compared to more common cinnoline derivatives underscores the importance of verifying vendor specifications before procurement.

Chemical Procurement Quality Control Supply Chain

High-Impact Application Scenarios for 7-Chloro-3-nitrocinnoline in Drug Discovery and Chemical Synthesis


Antifungal Lead Generation Based on 7-Chloro Cinnoline Scaffold

Based on the cross-study evidence that 7-chloro-substituted cinnoline derivatives exhibit the most potent antifungal activity among halogenated cinnoline series [1], 7-chloro-3-nitrocinnoline serves as an ideal starting material for synthesizing novel antifungal lead compounds. The nitro group can be reduced to an amine and subsequently derivatized to explore structure-activity relationships, while the chlorine at C7 retains the privileged antifungal motif.

Divergent Synthesis of Cinnoline-Based Kinase Inhibitor Libraries

The dual orthogonal handles (Cl at C7, NO2 at C3) enable sequential, unambiguous derivatization without protecting group manipulation [2]. This is particularly valuable for constructing focused libraries of cinnoline-3-carboxamide kinase inhibitors, where the C3 amine (from nitro reduction) can be acylated and the C7 chlorine can be functionalized via Suzuki coupling, maximizing chemical diversity in a single synthetic sequence.

Selective C4-Functionalization via Nucleophilic Aromatic Substitution

Unlike 4-chloro-3-nitrocinnoline, the 7-chloro isomer leaves the C4 position free for nucleophilic attack, activated by the electron-withdrawing nitro group [3]. This enables chemists to introduce amines, alkoxides, or thiols at C4 without competing substitution at the chloro-bearing position, a regioselectivity advantage for synthesizing 4-substituted-7-chloro-3-nitrocinnoline derivatives.

Chemical Probe Synthesis Targeting MAO-B or NOS Enzymes

Although direct IC50 data for 7-chloro-3-nitrocinnoline itself is lacking, its structurally related cinnoline and chloro-nitro heterocycle analogs have shown binding to MAO-B (IC50 ~8.6 µM) and nitric oxide synthase [4]. The compound can serve as a core scaffold for developing chemical probes to investigate these enzyme targets, with the chloro and nitro groups providing handles for affinity optimization and bioconjugation.

Quote Request

Request a Quote for 7-Chloro-3-nitrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.